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Cat. No.: B1357190 Get Quote

Content Type: Technical Reference & Application Guide Audience: Researchers, Analytical

Scientists, and Drug Development Professionals Subject: Refractive Index, Dielectric Constant,

and Isotope Effects of Cyclohexene-d10 (CAS 1603-55-0)[1]

Executive Summary
Cyclohexene-d10 (

) is the fully deuterated isotopologue of cyclohexene. While primarily utilized as a specialized
NMR solvent and a probe for kinetic isotope effects (KIE) in mechanistic organic chemistry, its
physical properties—specifically refractive index (

) and dielectric constant (

)—are critical for correcting instrumental baselines and understanding solvation shells in drug
development.[1]

This guide provides a definitive analysis of these properties, distinguishing between

experimental data and theoretical derivations where direct literature is sparse.[2][1] It

establishes the authoritative baseline for

against its proteo-analog (

), highlighting the subtle but significant "isotope effects" that alter bulk solvent behavior.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1357190?utm_src=pdf-interest
https://www.benchchem.com/product/b1357190?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://www.benchchem.com/product/b1357190?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physical Properties Matrix
The following table synthesizes the core physical parameters of Cyclohexene-d10 compared

to standard Cyclohexene. Note the characteristic increase in density and slight depression in

refractive index typical of deuterated hydrocarbons.[2][1]

Table 1: Comparative Physical Properties (

)

Property
Cyclohexene-d10 (

)

Cyclohexene (

)
Trend / Cause

CAS Number 1603-55-0 110-83-8 -

Refractive Index (

)
1.442 1.446

Decrease: Lower

polarizability of C-D

bonds.

Dielectric Constant (

)
~2.22 (Est.) 2.220

Negligible: Dipole

moment is largely

conserved.[2]

Density (

)
0.908 0.811

Increase (+12%):

Mass doubling of H

isotopes.

Boiling Point 83 °C 83 °C
Minimal change in

volatility.[3]

Dipole Moment (

)
~0.6 D 0.63 D

-

hybridization

asymmetry.
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Critical Data Note: Some industrial safety databases erroneously list the dielectric constant of

cyclohexene as ~18.[2][1]3. This is a data entry error confusing it with Cyclohexanone. The

correct authoritative value for cyclohexene is 2.22 (NIST), characteristic of non-polar/weakly

polar alkenes.[1]

Technical Deep Dive: The Isotope Effect
To understand why Cyclohexene-d10 exhibits these specific values, we must look at the

quantum mechanical differences between the C-H and C-D bonds.[2][1]

Refractive Index Depression
The refractive index (

) is intrinsically linked to the molar polarizability (

) of the medium via the Lorentz-Lorenz equation:

Where

is the molecular polarizability.[2][1]

Mechanism: The C-D bond is shorter and "stiffer" than the C-H bond due to the lower zero-

point energy of the heavier deuterium atom.[2]

Result: This reduced bond length constrains the electron cloud, slightly reducing the

molecular polarizability (

).[1] Consequently, deuterated solvents almost universally exhibit a lower refractive index
than their non-deuterated counterparts (typically

).[2][1]

Observation: This aligns perfectly with the observed drop from 1.446 (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://www.benchchem.com/product/b1357190?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) to 1.442 (

).[1]

Dielectric Constant Stability
The dielectric constant (

) depends on the permanent dipole moment and the density of dipoles.[1]

Dipole Preservation: The dipole in cyclohexene arises from the asymmetry between the

carbons (double bond) and

carbons.[1] Deuterium substitution does not alter this hybridization or geometry significantly.
[2][1]

Conclusion: While the molar volume changes slightly, the dielectric constant of

remains functionally identical to

(~2.22).[1] Researchers can safely use the proteo-value for capacitance calculations in d10-
solvated environments.[2]

Visualizing the Property Logic
The following diagram illustrates the causal pathway from isotopic substitution to bulk physical

property changes.

Deuterium Substitution
(H -> D)

Mass Increase
(+1 amu/atom)

Lower Zero-Point Energy

Density Increase
(0.81 -> 0.91 g/mL)

Shorter C-D Bond
(Electron Constriction)

Lower Polarizability
(Alpha)

Dielectric Constant
(Unchanged ~2.22)

Minimal Impact

Lower Refractive Index
(1.446 -> 1.442)

Click to download full resolution via product page

Figure 1: Causal flow of Deuterium Isotope Effects on bulk physical properties.[2]
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Experimental Protocols
For researchers needing to validate solvent purity or baseline properties, the following

protocols ensure data integrity.

Protocol: High-Precision Refractometry
Objective: Verify isotopic purity of

via Refractive Index (

).

Calibration:

Equilibrate the Abbe refractometer to

using a circulating water bath.

Calibrate using a standard glass test piece (

) or HPLC-grade water (

).[1]

Sample Loading:

Warning: Cyclohexene is volatile and can form peroxides.[2][1] Ensure the sample is fresh

and peroxide-free.

Place 2-3 drops of Cyclohexene-d10 onto the main prism.[2] Close the secondary prism

immediately to prevent evaporation.[2][1]

Measurement:

Adjust the light and compensator knobs until the borderline is sharp and achromatic.[2][1]

Align the borderline with the crosshairs.[2][1]

Target Value: Expect
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. A value approaching 1.446 indicates H-contamination (proton exchange or poor
enrichment).[2]

Cleaning:

Wipe prisms with ethanol and lens tissue.[2][1] Do not use acetone (can damage prism

seals).[2][1]

Protocol: Dielectric Constant Measurement
(Capacitance Method)
Objective: Determine solvent polarity for electrochemical studies.

Setup: Use a cylindrical liquid test fixture (e.g., Agilent 16452A) connected to an LCR meter.

[2][1]

Baseline: Measure the capacitance of air (

) in the empty cell.[2][1]

Injection: Inject ~3 mL of Cyclohexene-d10 into the cell, ensuring no bubbles are trapped

(bubbles drastically lower

).

Calculation:

[1]

Validation:

Since

is non-polar, the loss tangent (

) should be near zero (< 0.001).[1] High loss indicates moisture contamination (

).[2][1]
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Applications in Drug Development[1]
Metabolic Stability Studies (Deuterium Switch)
Cyclohexene-d10 serves as a model for understanding how deuteration affects metabolic

clearance.[2] In "Deuterium Switch" programs, replacing C-H with C-D at metabolic "hotspots"

slows down CYP450-mediated oxidation due to the Primary Kinetic Isotope Effect (

).[2][1]

Relevance: The physical properties (hydrophobicity,

) remain virtually identical (as seen in the

and

data), ensuring the drug binds the same target, while the C-D bond strength extends half-life.
[1]

NMR Solvation Studies
While

is standard,

is used when studying:

Alkene-Alkene Interactions: To avoid solvent overlap in the aromatic/alkene region.[2][1]

Non-Polar Environments: Mimicking the lipid bilayer interior more accurately than chlorinated

solvents.[2][1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://pubchem.ncbi.nlm.nih.gov/compound/2_H_10_Cyclohexene
https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FCyclohexene
https://www.benchchem.com/product/b1357190?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.scientificlabs.co.uk%2Fproduct%2F480452-5G
https://www.benchchem.com/product/b1357190?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexene
https://wap.guidechem.com/encyclopedia/cyclohexene-d10-dic274959.html
https://www.chembk.com/en/chem/Cyclohexene
https://www.sigmaaldrich.com/HK/zh/product/sial/29240
https://www.chemsrc.com/en/cas/1603-55-0_843025.html
https://www.sigmaaldrich.com/US/en/product/aldrich/480452
https://pubchem.ncbi.nlm.nih.gov/compound/2_H_10_Cyclohexene
https://pubchem.ncbi.nlm.nih.gov/compound/2_H_10_Cyclohexene
https://www.benchchem.com/product/b1357190#cyclohexene-d10-refractive-index-and-dielectric-constant
https://www.benchchem.com/product/b1357190#cyclohexene-d10-refractive-index-and-dielectric-constant
https://www.benchchem.com/product/b1357190#cyclohexene-d10-refractive-index-and-dielectric-constant
https://www.benchchem.com/product/b1357190#cyclohexene-d10-refractive-index-and-dielectric-constant
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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